2-{4-[(hydroxyimino)methyl]-2-methoxyphenoxy}-N-(2,4,6-trimethylphenyl)acetamide
Description
2-{4-[(Hydroxyimino)methyl]-2-methoxyphenoxy}-N-(2,4,6-trimethylphenyl)acetamide is a structurally complex acetamide derivative characterized by:
- N-(2,4,6-Trimethylphenyl) substitution: The acetamide nitrogen is linked to a sterically hindered 2,4,6-trimethylphenyl group, which may influence crystallinity and solubility.
- Acetamide backbone: The -NHCO- linkage provides rigidity and conjugation, common in pharmacologically active compounds .
While direct pharmacological or crystallographic data for this compound are absent in the provided evidence, its structural analogs highlight key trends in physicochemical and biological properties.
Properties
IUPAC Name |
2-[4-[(E)-hydroxyiminomethyl]-2-methoxyphenoxy]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-12-7-13(2)19(14(3)8-12)21-18(22)11-25-16-6-5-15(10-20-23)9-17(16)24-4/h5-10,23H,11H2,1-4H3,(H,21,22)/b20-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRQMMJCNDHBTJ-KEBDBYFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=C(C=C(C=C2)C=NO)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=C(C=C(C=C2)/C=N/O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{4-[(hydroxyimino)methyl]-2-methoxyphenoxy}-N-(2,4,6-trimethylphenyl)acetamide, identified by its CAS number 721916-24-1, is a synthetic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure is characterized by the presence of a hydroxyimino group, methoxyphenoxy moiety, and a trimethylphenyl group. Its molecular formula is , which contributes to its unique biological properties.
The mechanism by which similar compounds exert their effects often involves disruption of bacterial cell membranes and inhibition of vital cellular processes. For example, HMB was shown to increase the release of intracellular proteins and nucleic acids from MRSA cells, indicating membrane integrity disruption as a key mechanism . It is hypothesized that this compound may exhibit analogous mechanisms due to structural similarities.
Case Studies and Research Findings
Currently, there is a lack of direct case studies specifically focusing on the biological activity of this compound. However, related compounds have been studied extensively:
- Antibacterial Efficacy : Research indicates that compounds with similar functional groups can inhibit bacterial growth and biofilm formation significantly. For instance, studies on HMB have shown that it can dislodge up to 80% of preformed MRSA biofilms at effective concentrations .
- In Vitro Studies : In vitro assays have been employed to assess the cytotoxicity and efficacy of related compounds against various bacterial strains. These studies typically utilize methods such as spot assays and growth curve analysis to validate findings.
Data Tables
| Compound | MIC (µg/ml) | Biofilm Dislodgement (%) | Mechanism |
|---|---|---|---|
| HMB | 1024 | 80 | Membrane disruption |
| Target Compound | TBD | TBD | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substitutions in the phenoxy group, acetamide side chain, or aryl substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Insights from Structural Comparisons
However, steric hindrance from the trimethylphenyl group may counteract this effect. Electron-withdrawing groups (e.g., nitro in CAS 247592-74-1) reduce solubility but enhance stability in hydrophobic environments .
Crystallographic Trends: Analogous N-(2,4,6-trimethylphenyl)acetamides exhibit monoclinic or triclinic crystal systems, with lattice constants influenced by side-chain substitutions . The oxime group in the target compound may disrupt crystallinity due to conformational flexibility.
Biological Activity Implications :
- Benzimidazole-containing analogs (e.g., CAS 172317-86-1) demonstrate antimicrobial activity, suggesting that heterocyclic substitutions in the target compound could enhance bioactivity .
- Quinazoline derivatives (CAS 1111052-07-3) highlight the role of extended aromatic systems in π-π interactions, which are critical for receptor binding .
Synthetic Flexibility :
- The formyl group in CAS 247592-74-1 allows for Schiff base formation or condensation reactions, a strategy applicable to the target compound’s oxime group for further derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
